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Compound Name: pseudolaric acid C2

Cat. No.: B3029899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-derived anticancer agents, pseudolaric acids, isolated from

the root bark of the golden larch tree (Pseudolarix kaempferi), have garnered significant

interest. This guide provides a comparative analysis of the in-vivo validated anticancer effects

of pseudolaric acid B (PAB), and the current standing of its structural analog, pseudolaric acid
C2 (PAC2). While PAB has demonstrated notable in vivo antitumor activity across various

cancer models, PAC2 currently lacks in vivo validation, positioning it as a compound with yet-

to-be-determined therapeutic potential. This guide offers a comprehensive overview of the

available preclinical data to inform future research and development efforts.

Comparative Analysis of In Vivo Efficacy
The stark contrast in the availability of in vivo data between pseudolaric acid B and C2 is a

critical consideration for researchers. While PAB has been the subject of numerous preclinical

studies, PAC2 remains largely unexplored in in vivo settings.

Pseudolaric Acid C2 (PAC2): The Uncharted Territory

To date, there is a notable absence of published in vivo studies validating the anticancer effects

of pseudolaric acid C2. PAC2 has been identified as a metabolite of PAB, however, its

independent therapeutic efficacy in animal models has not been reported. Limited in vitro data

suggests that its activity may be lower than that of PAB. This lack of in vivo data underscores a
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significant knowledge gap and an opportunity for further investigation into the potential of this

natural compound.

Pseudolaric Acid B (PAB): A Profile of In Vivo Anticancer Activity

Pseudolaric acid B has demonstrated significant tumor growth inhibition in various xenograft

models, establishing it as a promising candidate for further preclinical and clinical development.

Its efficacy has been documented in models of esophageal, liver, and head and neck cancers.
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Cancer

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The

following outlines the key experimental protocols used in the in vivo validation of pseudolaric

acid B and its comparators.

Pseudolaric Acid B in Liver Cancer Xenograft Model[2]
Animal Model: Nude mice.

Cell Line: Multidrug-resistant human liver cancer cell line QGY-TR50.

Tumor Implantation: Subcutaneous injection of cancer cells.

Treatment: Intraperitoneal (i.p.) injection of PAB at a dose of 25 mg/kg/day.

Tumor Measurement: Tumor size was monitored and measured to determine the percentage

of tumor growth inhibition compared to a vehicle-treated control group.

Pseudolaric Acid B in Head and Neck Cancer Xenograft
Model[3]

Animal Model: Balb/c nu/nu male mice.

Cell Line: Human head and neck cancer cell line HN22.

Tumor Implantation: Subcutaneous injection of HN22 cells.

Treatment: Intraperitoneal (i.p.) injection of an ethanol extract of Pseudolarix kaempferi

(containing PAB) at a dose of 2.5 mg/kg/day for 25 days.

Tumor Measurement: Tumor volume was measured throughout the study to assess the

reduction in tumor growth compared to a control group.
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Cisplatin in Esophageal Squamous Cell Carcinoma
Xenograft Model[3]

Animal Model: Nude mice.

Cell Line: Human esophageal squamous cell carcinoma cell line KYSE-150.

Tumor Implantation: Subcutaneous injection of KYSE-150 cells.

Treatment: Intraperitoneal (i.p.) injection of cisplatin at a dose of 5 mg/kg twice a week.

Tumor Measurement: Tumor volume and weight were measured at the end of the study to

evaluate the therapeutic efficacy.

Sorafenib in Hepatocellular Carcinoma Xenograft
Model[5][6]

Animal Model: Xenograft mice.

Cell Line: Human hepatocellular carcinoma cell line HuH-7.

Tumor Implantation: Subcutaneous injection of HuH-7 cells.

Treatment: Oral (p.o.) administration of sorafenib at a dose of 40 mg/kg daily for 3 weeks.

Tumor Measurement: Tumor growth was monitored to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action
Pseudolaric acid B exerts its anticancer effects through the modulation of several key signaling

pathways, primarily leading to cell cycle arrest and apoptosis.

Microtubule Destabilization and Mitotic Arrest

A primary mechanism of PAB is its ability to destabilize microtubules, which are essential

components of the cellular cytoskeleton involved in cell division. By disrupting microtubule

dynamics, PAB leads to mitotic arrest, preventing cancer cells from completing cell division and

ultimately triggering apoptosis.
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Caption: Pseudolaric Acid B's mechanism of inducing mitotic arrest.
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Modulation of Apoptotic and Pro-Survival Pathways

PAB has been shown to influence multiple signaling cascades that regulate cell survival and

apoptosis. It can down-regulate the activity of pro-survival pathways such as STAT3, ERK1/2,

and Akt, while also affecting the GSK-3β/β-catenin pathway. This multi-targeted approach

contributes to its potent anticancer activity.
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Caption: PAB's inhibition of multiple pro-survival signaling pathways.

Conclusion
This comparative guide highlights the significant in vivo anticancer efficacy of pseudolaric acid

B, positioning it as a compelling natural product for further oncology research. In contrast,

pseudolaric acid C2 remains a largely unvalidated compound in the in vivo setting. The

detailed experimental protocols and mechanistic insights provided for PAB offer a solid

foundation for researchers to build upon. The absence of in vivo data for PAC2 presents a clear

opportunity for investigation to determine if it shares the therapeutic potential of its well-studied
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analog. For drug development professionals, PAB represents a promising lead compound,

while PAC2 is a higher-risk, yet potentially rewarding, area for exploratory research. Future

studies should focus on direct, head-to-head in vivo comparisons of PAB with standard-of-care

agents in a wider range of cancer models and elucidate the in vivo anticancer potential, if any,

of PAC2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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